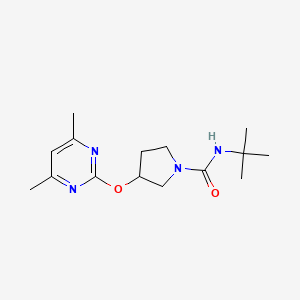

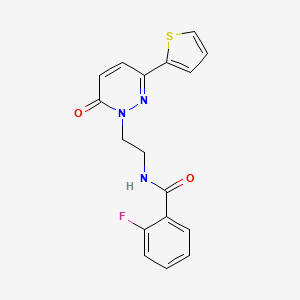

![molecular formula C20H20N2O4S B3016489 Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321821-03-7](/img/structure/B3016489.png)

Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate" is a chemical entity that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The benzothiazole moiety is a heterocyclic compound containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the formation of C-C and C-N bonds, as seen in the eco-friendly protocol developed for synthesizing novel quinolinone derivatives using a one-pot strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water . Similarly, the synthesis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate from the condensation of 2-aminobenzothiazole and dimethyl but-2-ynedioate involves Michael addition followed by ring closure . These methods highlight the versatility of benzothiazole derivatives in forming complex heterocyclic systems.

Molecular Structure Analysis

The molecular and solid-state structures of related benzothiazole derivatives have been determined using techniques such as X-ray diffraction, NMR spectroscopy, and computational calculations . These studies reveal the importance of intermolecular interactions, such as hydrogen bonds and π-π interactions, in the crystal packing of these molecules. The molecular structure is often characterized by the presence of various substituents that can influence the overall geometry and electronic properties of the compound.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including cyclocondensation, as seen in the synthesis of iminothiazolidin-4-one acetate derivatives . These reactions are often facilitated by the presence of reactive functional groups, such as amino and carbonyl groups, which can interact with electrophiles or nucleophiles to form new bonds. The reactivity of these compounds can be exploited to create a wide range of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing substituents can affect the compound's acidity, basicity, and solubility in various solvents. These properties are crucial for the compound's reactivity and its potential applications in medicinal chemistry. The solid-state structure, as determined by X-ray crystallography, provides insights into the compound's stability and intermolecular interactions that can affect its melting point and other physical characteristics .

科学的研究の応用

Synthesis and Biological Activity

Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate and its derivatives have been synthesized and evaluated for various biological activities. For instance, Badne et al. (2011) developed novel derivatives of this compound, exploring their antimicrobial activity. The synthesis involved a reaction with a range of amines, phenols, and compounds containing active methylene groups, leading to a variety of 2-substituted derivatives (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Aldose Reductase Inhibition

Aldose reductase inhibitors have potential as novel drugs for treating diabetic complications. Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives, which showed significant inhibition of aldose reductase, an enzyme involved in diabetic complications. These compounds included methyl[4-oxo-2-(benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, highlighting their potential in medical research (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

Green Synthesis Approach

Shahvelayati et al. (2017) reported an efficient green synthesis method for a similar compound, 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid. This process utilized ionic liquids as a recyclable green solvent, demonstrating an environmentally friendly approach to synthesizing these types of compounds (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

In Vitro Anti-Inflammatory Activity

A related compound, 2-[(1,3-benzothiazol-2-ylamino)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one, was synthesized and its in-vitro anti-inflammatory activity was evaluated. Rathi et al. (2013) found significant anti-inflammatory activity in certain derivatives, highlighting the potential therapeutic applications of these compounds (Rathi, More, Deshmukh, & Chaudhari, 2013).

特性

IUPAC Name |

methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-12-9-13(2)18-16(10-12)22(11-17(23)26-4)20(27-18)21-19(24)14-5-7-15(25-3)8-6-14/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWABRYFJUXDMHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC)S2)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

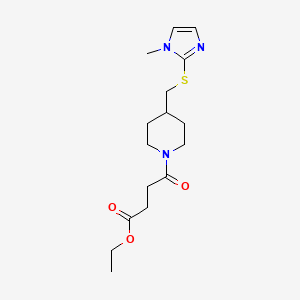

![N-(isoxazol-3-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3016413.png)

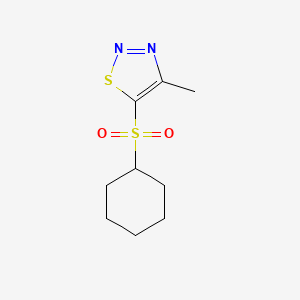

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3016416.png)

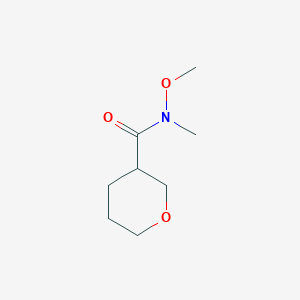

![2-[2-(Cyclopentyloxy)phenyl]acetic acid](/img/structure/B3016418.png)

![2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B3016424.png)

![8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3016425.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3016427.png)